molecular formula C24H25N5O4 B3004092 2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893955-40-3

2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B3004092
CAS No.: 893955-40-3
M. Wt: 447.495
InChI Key: YYQMYDSLNXIHLH-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of purino[7,8-a]imidazole derivatives, which are often studied for their biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxyethanol, 4-methylphenol, and 4-phenoxybenzaldehyde.

    Initial Reactions: The initial steps often involve the formation of intermediate compounds through reactions like alkylation, condensation, and cyclization.

    Cyclization: The key step involves the cyclization of intermediates to form the purino[7,8-a]imidazole core structure.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
  • 2-(2-Ethoxyethyl)-4,7-dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Uniqueness

Compared to similar compounds, 2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione may exhibit unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets. These differences can make it particularly valuable for certain applications in research and industry.

Properties

CAS No.

893955-40-3

Molecular Formula

C24H25N5O4

Molecular Weight

447.495

IUPAC Name

2-(2-ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H25N5O4/c1-3-32-16-15-29-22(30)20-21(26(2)24(29)31)25-23-27(13-14-28(20)23)17-9-11-19(12-10-17)33-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3

InChI Key

YYQMYDSLNXIHLH-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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